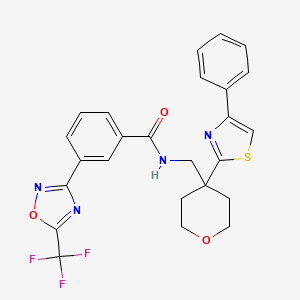
Tmp269
Cat. No. B612171
Key on ui cas rn:
1314890-29-3
M. Wt: 514.5 g/mol
InChI Key: HORXBWNTEDOVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08901156B2
Procedure details


A mixture of 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (52 mg, 0.202 mmole), (4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methanamine (50 mg, 0.184 mmole), and EDCI (38.5 mg, 0.202 mmole) in CH2Cl2 (2 ml) was stirred at room temperature for 8 h. The reaction mixture was then diluted with methylene chloride (10 ml), washed with water (5 ml), dried over MgSO4 and concentrated under reduced pressure. The residue was purified by ISCO (silica gel, elute: 2% methanol in CH2Cl2) to give N-((4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide as a white solid product (59 mg, 62% yield): 1H NMR (CDCl3, 500 MHz): 8.49 (s, 1H), 8.22 (d, J=7.5 Hz, 1H), 7.98 (d, J=8.5 Hz, 1H), 7.88 (d, J=8 Hz, 2H), 7.56-7.53 (m, 2H), 7.52 (s, 1H), 7.369-7.31 (m, 3H), 3.97-3.93 (m, 2H), 3.91 (d, J=5.5 Hz, 2H), 3.77-3.74 (m, 2H), 2.36-2.28 (m, 2H), 2.06-2.04 (m, 2H). MS (ESI) m/z: Calculated for C25H21F3N4O3S: 514.13. found: 515.1 (M−H)+.
Quantity
52 mg
Type
reactant
Reaction Step One

Quantity
50 mg
Type
reactant
Reaction Step One





Name
Yield
62%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:18])([F:17])[C:3]1[O:7][N:6]=[C:5]([C:8]2[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=2)[C:11]([OH:13])=O)[N:4]=1.[C:19]1([C:25]2[N:26]=[C:27]([C:30]3([CH2:36][NH2:37])[CH2:35][CH2:34][O:33][CH2:32][CH2:31]3)[S:28][CH:29]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.CCN=C=NCCCN(C)C>C(Cl)Cl>[C:19]1([C:25]2[N:26]=[C:27]([C:30]3([CH2:36][NH:37][C:11](=[O:13])[C:10]4[CH:14]=[CH:15][CH:16]=[C:8]([C:5]5[N:4]=[C:3]([C:2]([F:1])([F:18])[F:17])[O:7][N:6]=5)[CH:9]=4)[CH2:31][CH2:32][O:33][CH2:34][CH2:35]3)[S:28][CH:29]=2)[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
52 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=NC(=NO1)C=1C=C(C(=O)O)C=CC1)(F)F
|
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C=1N=C(SC1)C1(CCOCC1)CN
|
|
Name
|
|
|
Quantity
|
38.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
CCN=C=NCCCN(C)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 8 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed with water (5 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by ISCO (silica gel, elute: 2% methanol in CH2Cl2)
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C=1N=C(SC1)C1(CCOCC1)CNC(C1=CC(=CC=C1)C1=NOC(=N1)C(F)(F)F)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 59 mg | |
| YIELD: PERCENTYIELD | 62% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
